

# Ten01: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ten01  
Cat. No.: B15498392

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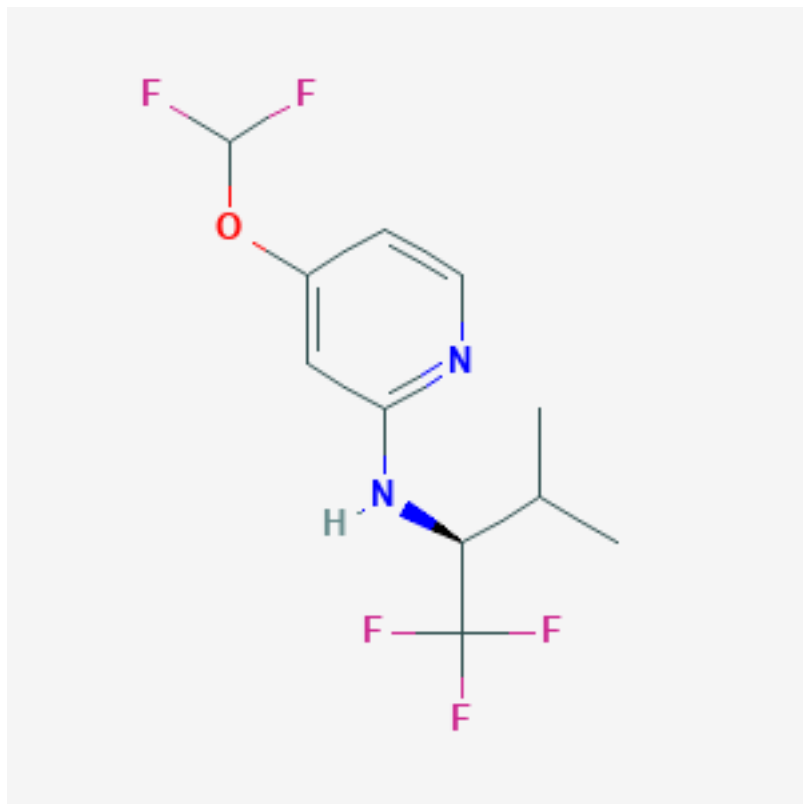
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ten01**, a potent and selective Janus kinase 1 (JAK1) inhibitor. The information presented is intended to support further research and development efforts in the field of kinase inhibitors.

## Introduction

**Ten01** is a novel small molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is crucial for mediating the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK1 an attractive therapeutic target. **Ten01** was discovered through a novel computational approach involving a graph-based variational autoencoder for scaffold hopping, starting from the known JAK1 inhibitor upadacitinib.[1]

## Chemical Structure and Properties

The chemical structure of **Ten01** is depicted below. It is a complex heterocyclic molecule with a molecular formula of  $C_{18}H_{20}F_6N_4O$  and a molecular weight of 422.37 g/mol .

Chemical Structure of **Ten01**

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ten01**, such as solubility, pKa, and logP, are not extensively available in the public domain. Computational predictions can provide initial estimates for these properties and are valuable for guiding experimental design.

Property	Predicted Value
Molecular Formula	C <sub>18</sub> H <sub>20</sub> F <sub>6</sub> N <sub>4</sub> O
Molecular Weight	422.37 g/mol
logP	Not available
Topological Polar Surface Area (TPSA)	Not available
Hydrogen Bond Donors	Not available
Hydrogen Bond Acceptors	Not available
Rotatable Bonds	Not available

Note: The lack of comprehensive experimental data highlights an area for future research.

## Biological Activity

**Ten01** is a potent inhibitor of JAK1 kinase. The primary quantitative measure of its activity is the half-maximal inhibitory concentration ( $IC_{50}$ ), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

## In Vitro Kinase Inhibition

The inhibitory activity of **Ten01** and its diastereomer, Ten02, against JAK1 was determined using an ADP-Glo™ kinase assay.[1]

Compound	JAK1 $IC_{50}$ (nM)
Ten01	5.0
Ten02 (diastereomer)	16.8

These results demonstrate that **Ten01** is a highly potent inhibitor of JAK1 in a biochemical assay. The stereochemistry of the molecule significantly influences its inhibitory activity, with **Ten01** being more than three times as potent as its diastereomer.

## Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide an overview of the methodologies used in the discovery and initial characterization of **Ten01**.

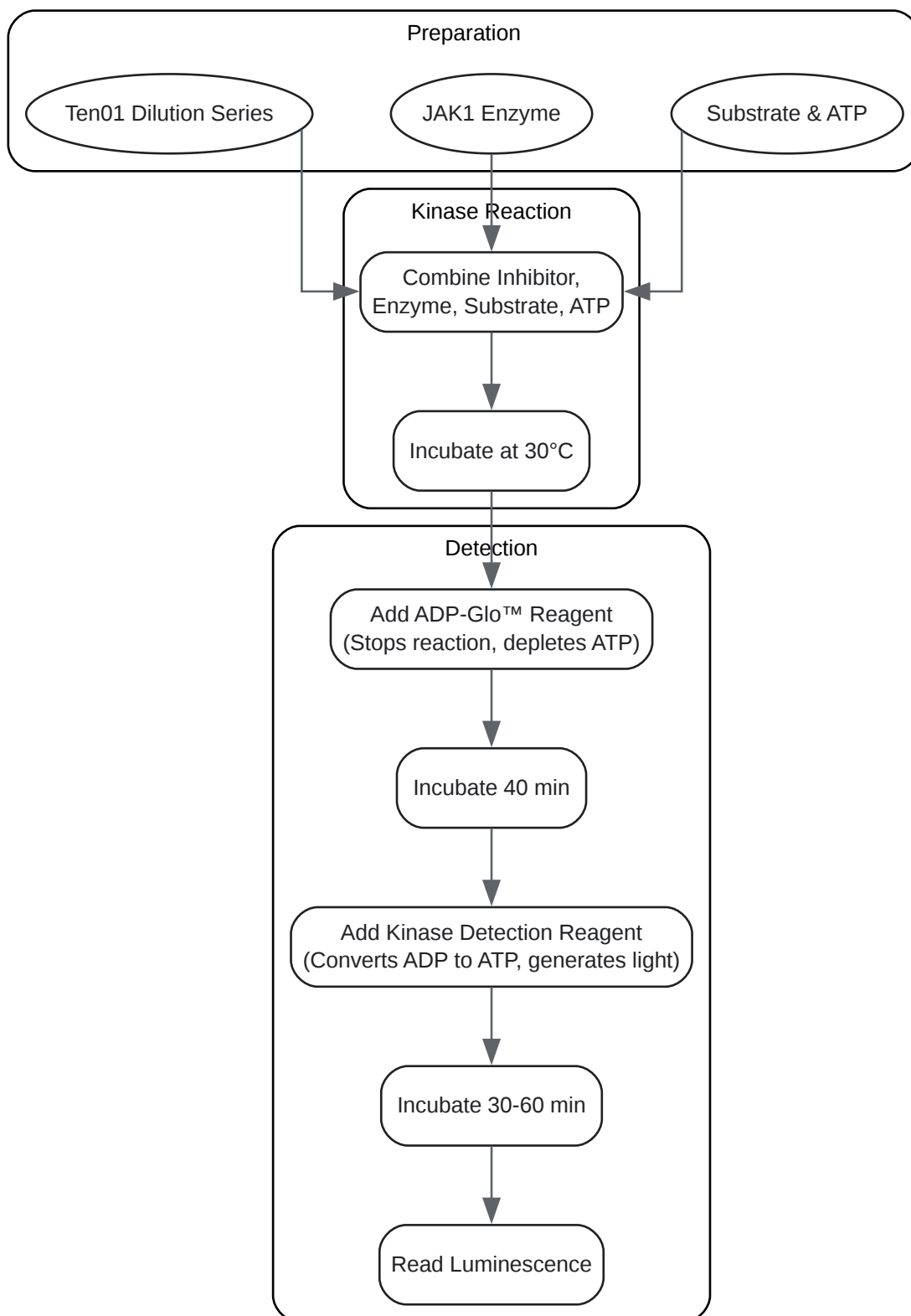
## Synthesis of Ten01

The synthesis of **Ten01** was reported in the supplementary information of the primary research article by Yu et al. (2021). While the specific document was not retrievable in the search, a general synthetic scheme can be inferred from the structure of the final compound and common medicinal chemistry practices. The synthesis likely involves a multi-step sequence to construct the complex heterocyclic core, followed by the introduction of the side chains. Researchers interested in synthesizing **Ten01** should refer to the original publication for the detailed procedure.

## JAK1 Kinase Inhibition Assay (ADP-Glo™)

The inhibitory activity of **Ten01** against JAK1 was measured using a commercially available ADP-Glo™ Kinase Assay (Promega).[1] This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The following is a general protocol for this type of assay; the specific conditions for **Ten01** (e.g., enzyme and substrate concentrations) would be optimized for the particular experimental setup.

Experimental Workflow for JAK1 Inhibition Assay



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A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.

#### Materials:

- JAK1 enzyme (recombinant)
- Kinase substrate (e.g., a suitable peptide)
- Adenosine triphosphate (ATP)
- **Ten01** (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Assay plates (e.g., 384-well white plates)
- Luminometer

#### Procedure:

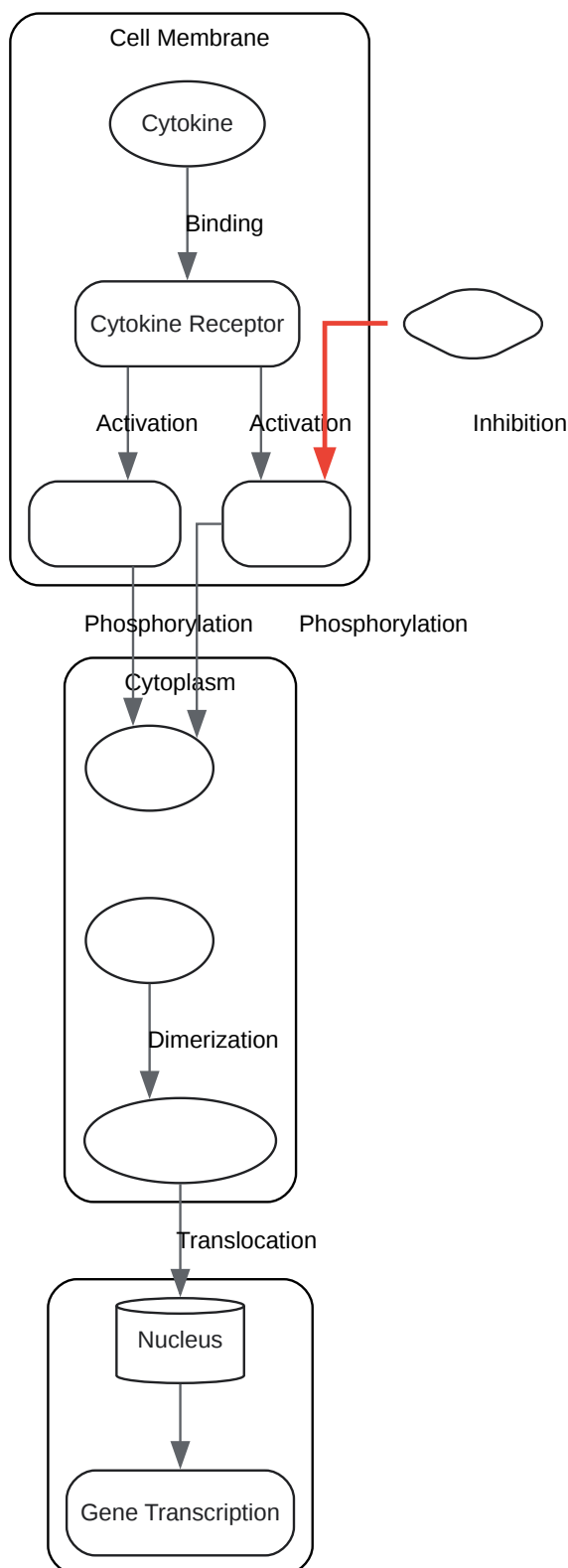
- **Compound Preparation:** Prepare a serial dilution of **Ten01** in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
- **Kinase Reaction:**
  - Add the diluted **Ten01** solutions to the wells of the assay plate.
  - Add the JAK1 enzyme to the wells.
  - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- **ADP Detection:**
  - Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The  $IC_{50}$  value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

## Mechanism of Action and Signaling Pathway

**Ten01** functions by inhibiting the catalytic activity of JAK1. JAK1 is a critical component of the signaling pathways for a variety of cytokines. Upon cytokine binding to its receptor, JAKs associated with the receptor are brought into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK1, **Ten01** blocks this signaling cascade, thereby preventing the downstream effects of these cytokines.

JAK-STAT Signaling Pathway and Inhibition by **Ten01**



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**Ten01** inhibits the JAK-STAT signaling pathway by blocking the activity of JAK1.

## Future Directions

**Ten01** represents a promising lead compound for the development of novel therapies for inflammatory and autoimmune diseases. Further research is warranted in several areas:

- **Detailed Physicochemical Characterization:** Experimental determination of solubility, stability, and other physicochemical properties is crucial for formulation development.
- **In Vitro ADME and Toxicity Profiling:** Assessment of metabolic stability, potential for drug-drug interactions, and cytotoxicity will provide a more complete picture of the compound's drug-like properties.
- **In Vivo Pharmacokinetics and Efficacy:** Studies in animal models of disease are necessary to evaluate the pharmacokinetic profile and therapeutic efficacy of **Ten01**.
- **Selectivity Profiling:** A comprehensive kinase panel screen would be valuable to confirm the selectivity of **Ten01** for JAK1 over other kinases, which is important for minimizing off-target effects.

## Conclusion

**Ten01** is a potent and selective JAK1 inhibitor discovered through an innovative computational chemistry approach. Its high in vitro potency makes it a valuable tool for studying the role of JAK1 in various biological processes and a promising starting point for the development of new therapeutic agents. This technical guide provides a summary of the currently available information on **Ten01** and highlights key areas for future investigation to fully elucidate its therapeutic potential.

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## References

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)

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